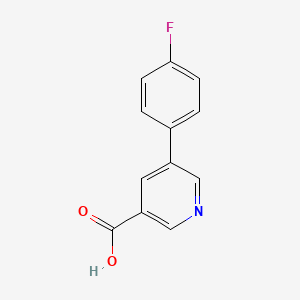

5-(4-Fluorophenyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISDAKHYANOMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464036 | |

| Record name | 5-(4-Fluorophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364064-17-5 | |

| Record name | 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364064-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EMD-50929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Fluorophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-50929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(4-Fluorophenyl)nicotinic Acid: A Core Scaffold in Modern Drug Discovery - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)nicotinic acid has emerged as a crucial building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex pharmaceutical compounds. Its discovery is intrinsically linked to the broader exploration of nicotinic acid derivatives for therapeutic applications. The strategic placement of a fluorophenyl group at the 5-position of the pyridine ring offers a versatile scaffold for developing drugs targeting a range of conditions, including neurological disorders. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and the underlying strategic importance of this compound in drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical data for this compound is presented in the table below, facilitating easy reference for experimental design and characterization.

| Property | Value |

| CAS Number | 364064-17-5 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 215 °C |

| Purity | ≥97.0% (acidimetric) |

| pH | 5.7 (5 g/L in H₂O at 20 °C) |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromonicotinic acid and 4-fluorophenylboronic acid, offering high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reaction

The general scheme for the Suzuki-Miyaura coupling is as follows:

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)nicotinic acid

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(4-Fluorophenyl)nicotinic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental methodologies for their determination, and relevant biological pathway information.

Core Physicochemical Properties

This compound is a solid, crystalline powder. A summary of its key physicochemical properties is presented below.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO₂ | [1] |

| Molecular Weight | 217.2 g/mol | [1] |

| Appearance | White to off-white powder | - |

| CAS Number | 364064-17-5 | [1] |

Experimentally Determined and Predicted Physicochemical Data

Quantitative data for several key physicochemical parameters are crucial for predicting the behavior of a compound in biological systems. The following tables summarize the available experimental data and computationally predicted values for this compound.

Table 1: Experimental Physicochemical Properties

| Parameter | Value |

| Melting Point (°C) | 215 |

| Density (g/cm³) | 0.5 |

| pH (5 g/L in H₂O) | 5.7 |

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value |

| Boiling Point (°C) | 379.5 ± 25.0 |

| pKa | 4.33 ± 0.10 |

| logP | 2.59 |

| Solubility in Water (at 25°C) | 0.43 g/L |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) until it is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.

-

Determination: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Determination (HPLC Method)

Solubility is a critical parameter influencing a drug's absorption and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method. This involves creating a calibration curve with standard solutions of known concentrations.

-

Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Biological Context and Pathway Visualization

Derivatives of nicotinic acid have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[2] Inhibition of the VEGFR-2 signaling pathway is a critical strategy in cancer therapy.

Experimental and Logical Workflows

The determination of physicochemical properties follows a structured workflow to ensure comprehensive characterization of a new chemical entity.

The synthesis of nicotinic acid derivatives is a key area of research. While the specific synthesis route for this compound is not detailed in the available literature, a general synthesis pathway for nicotinic acid provides context.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)nicotinic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)nicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorophenyl group at the 5-position of the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic profile and biological activity.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its structural analogs and derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically involves a Suzuki coupling reaction between a 5-halonicotinic acid derivative and 4-fluorophenylboronic acid. The resulting core structure can then be further modified at the carboxylic acid group to yield a variety of derivatives, including esters, amides, hydrazides, and heterocyclic compounds like oxadiazoles.

General Synthetic Workflow

Caption: General synthetic routes for this compound and its derivatives.

Experimental Protocols

Synthesis of this compound

A mixture of a 5-halonicotinate (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is worked up by extraction and purified by chromatography to yield the 5-(4-fluorophenyl)nicotinate, which is then hydrolyzed to the corresponding carboxylic acid.

Synthesis of Nicotinic Acid Hydrazide Derivatives

To a solution of the 5-(4-fluorophenyl)nicotinate (1 equivalent) in ethanol, hydrazine hydrate (1.2 equivalents) is added, and the mixture is refluxed for several hours. Upon cooling, the precipitated hydrazide is filtered, washed, and dried.

Synthesis of Schiff Bases and their Cyclized Derivatives

The synthesized nicotinic acid hydrazide (1 equivalent) is dissolved in a suitable solvent like ethanol, and a substituted aromatic aldehyde (1.1 equivalents) is added. The mixture is refluxed for a few hours. The resulting Schiff base can be isolated or used directly for subsequent cyclization reactions to form heterocycles like 1,3,4-oxadiazoles or thiazolidinones using appropriate reagents (e.g., acetic anhydride for oxadiazoles, thioglycolic acid for thiazolidinones).

Biological Activities and Therapeutic Potential

Derivatives of nicotinic acid have been extensively studied for a range of biological activities. The introduction of the 4-fluorophenyl moiety can enhance these activities.

Anti-inflammatory and Analgesic Activity

Several nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties. These compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound | Assay | Result | Reference |

| 2-(2-bromophenyl)nicotinic acid derivative (4c) | Carrageenan-induced paw edema | 72.3% inhibition | [3] |

| 2-(2-bromophenyl)nicotinic acid derivative (4a) | Acetic acid-induced writhing | 68.5% protection | [3] |

| Nicotinic acid | LPS-stimulated human monocytes | 49.2% reduction in TNF-α | [4][5] |

| Nicotinic acid | LPS-stimulated human monocytes | 56.2% reduction in IL-6 | [4][5] |

Antimicrobial Activity

Certain derivatives, particularly those incorporating hydrazone and oxadiazole moieties, have shown promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Acylhydrazone derivative (5) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | |

| Acylhydrazone derivative (13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | |

| 1,3,4-Oxadiazoline derivative (25) | Bacillus subtilis ATCC 6633 | 7.81 | |

| 1,3,4-Oxadiazoline derivative (25) | Staphylococcus aureus ATCC 6538 | 7.81 |

Anticancer Activity

Nicotinic acid derivatives have emerged as a potential class of anticancer agents. Their mechanism of action is often linked to the modulation of nicotinic acetylcholine receptors (nAChRs), which are overexpressed in several types of cancer.

Table 3: Anticancer Activity of Nicotinic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,3,4-Oxadiazole derivative (7b) | MCF7 (Breast Cancer) | 6.74 | |

| 1,3,4-Oxadiazole derivative (7d) | MCF7 (Breast Cancer) | 3.69 | |

| 1,3,4-Oxadiazole derivative (7c) | Caco-2 (Colon Cancer) | 24.6 | |

| 1,3,4-Oxadiazole derivative (7f) | Caco-2 (Colon Cancer) | 24.8 |

Mechanism of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of nicotinic acid are primarily mediated through the G-protein coupled receptor 109A (GPR109A).[4][5] Activation of this receptor in immune cells like monocytes and macrophages leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. This results in a decreased production of pro-inflammatory cytokines and chemokines.[4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aminer.org [aminer.org]

The Evolving Landscape of Fluorinated Nicotinic Acid Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into nicotinic acid derivatives has emerged as a powerful tool in medicinal chemistry, leading to the development of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs), their anti-inflammatory properties, and their potential as antimicrobial agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Fluorinated nicotinic acid derivatives have demonstrated significant potential as modulators of nAChRs, which are crucial ligand-gated ion channels involved in a multitude of physiological processes in the central and peripheral nervous systems.[1] Dysregulation of nAChR signaling is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making these receptors attractive therapeutic targets.[1][2]

The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of nicotinic acid derivatives, influencing their binding affinity, selectivity for different nAChR subtypes, and metabolic stability.[3]

Agonist and Antagonist Activity

Research has identified fluorinated nicotinic acid derivatives that act as both agonists and antagonists of nAChRs. For instance, certain 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues exhibit potent antagonist activity at α4β2-nAChRs, a subtype critically involved in nicotine dependence.[4] In contrast, other fluorinated compounds, such as specific pyrazole acids, have been identified as agonists of the high-affinity niacin receptor GPR109a, which is structurally related to nicotinic receptors.[5]

The following table summarizes the in vitro binding affinities and functional activities of selected fluorinated nicotinic acid derivatives at various nAChR subtypes.

| Compound Class | Derivative Example | Target nAChR Subtype | Activity | Potency (Ki or IC50) | Reference |

| 2'-Fluoro-deschloroepibatidine Analogues | 2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepitabidine (6a) | α4β2* | Antagonist | Ki = 0.07 nM; IC50 = 0.46 µM | [4] |

| 3-Fluoropyrrolidine Ligands | 3-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)-5-(phenylethynyl)pyridine (11) | α4β2 | Ligand | Good Affinity (qualitative) | [2] |

| Fluorinated Pyrazole Acids | 4-fluoro-5-alkyl pyrazole-3-carboxylic acids | GPR109a (Niacin Receptor) | Agonist | Potent (qualitative) | [5] |

Experimental Protocol: Radioligand Binding Assay for nAChRs

A fundamental technique to characterize the interaction of fluorinated nicotinic acid derivatives with nAChRs is the radioligand binding assay. This method allows for the determination of binding affinity (Ki) of a test compound.

Objective: To determine the binding affinity of a test compound for a specific nAChR subtype.

Materials:

-

Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Epibatidine).

-

Test Compound: The fluorinated nicotinic acid derivative.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

-

96-well plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold Assay Buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation and resuspension steps twice. Finally, resuspend the pellet to a protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Radioligand (at a concentration near its Kd), and 50 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Radioligand, and 50 µL of a high concentration of a known non-labeled ligand (e.g., 100 µM Nicotine).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Radioligand, and 50 µL of various concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways of nAChR Activation

The activation of nAChRs, particularly the α7 subtype, initiates a cascade of intracellular signaling events, primarily driven by an influx of Ca²⁺ ions.[3][6] These pathways are crucial for neuronal survival, synaptic plasticity, and modulation of inflammation.

Caption: nAChR agonist-induced signaling cascade.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. Several studies have explored the potential of nicotinic acid derivatives, including fluorinated analogues, as anti-inflammatory agents through the inhibition of COX-2.[7][8] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

In Vitro and In Vivo Efficacy

Fluorinated nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, certain antipyrine and nicotinic acid-based scaffolds have demonstrated potent and selective COX-2 inhibition.[8] The anti-inflammatory effects of these compounds are often confirmed in vivo using models such as the carrageenan-induced paw edema assay in rodents.[7]

The table below presents the COX-2 inhibitory activity of representative nicotinic acid derivatives.

| Compound Class | Derivative Example | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| Antipyrine-Nicotinic Acid Hybrids | Compound 4d | 0.940 ± 0.05 | 13.57 | [8] |

| Nicotinic Acid Derivatives | Compound 6b | 0.614 ± 0.03 | - | [8] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following protocol describes a common method for determining the in vitro COX-2 inhibitory activity of a test compound.

Objective: To measure the IC50 value of a test compound for the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme.

-

COX-2 Cofactor Solution (containing hematin, TMPD, and glutathione).

-

Arachidonic Acid (Substrate).

-

Test Compound.

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Colorimetric plate reader.

Procedure:

-

Enzyme Preparation: Prepare the COX-2 enzyme solution to the desired concentration (e.g., 300 U/mL).

-

Reaction Setup: In a 96-well plate, pre-incubate the COX-2 enzyme, COX-2 cofactor solution, and the test compound (at various concentrations) for 10 minutes at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to each well.

-

Measurement: The peroxidase activity of COX-2 is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[10]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.[7][11][12]

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Animals: Male Wistar rats (150-200 g).

Materials:

-

Carrageenan (1% suspension in saline).

-

Test Compound.

-

Reference Drug (e.g., Indomethacin).

-

Pletysmometer.

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or reference drug to the animals (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. A control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[11]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Mechanism of COX-2 Inhibition

COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

5-(4-Fluorophenyl)nicotinic Acid: A Versatile Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)nicotinic acid is a valuable heterocyclic building block in medicinal chemistry, combining the pharmacologically significant nicotinic acid core with a fluorophenyl moiety. This strategic combination offers opportunities for developing novel therapeutics, primarily by targeting the G-protein coupled receptor 109A (GPR109A), a key regulator of lipid metabolism. The fluorophenyl group provides a handle for modulating physicochemical properties and exploring specific interactions within the receptor binding pocket. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound as a fragment in drug design. It includes detailed experimental protocols, summaries of quantitative data for analogous compounds, and visualizations of relevant signaling pathways to facilitate its application in drug discovery programs.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in the treatment of dyslipidemia. Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol makes it a valuable therapeutic agent. The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), has opened new avenues for the rational design of novel agonists with improved pharmacological profiles.

The introduction of a 4-fluorophenyl substituent at the 5-position of the nicotinic acid scaffold, yielding this compound, offers several advantages for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and serve as a probe for structure-activity relationship (SAR) studies. The phenyl group itself provides a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide aims to provide a thorough resource on the utility of this compound as a foundational fragment for the development of next-generation GPR109A modulators and other potential therapeutic agents.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| CAS Number | 364064-17-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Table 1: Physicochemical properties of this compound.

Synthesis

The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between 5-bromonicotinic acid (or its ester derivative) and 4-fluorophenylboronic acid.

Materials:

-

5-Bromonicotinic acid

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane and Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromonicotinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

GPR109A Agonism

This compound is a structural analog of nicotinic acid and is therefore anticipated to act as an agonist at the GPR109A receptor. GPR109A is a Gαi-coupled receptor highly expressed in adipocytes and immune cells.

Signaling Pathways

Activation of GPR109A by an agonist like this compound initiates two primary signaling cascades:

-

Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, thereby reducing lipolysis and the release of free fatty acids into the bloodstream.

-

β-Arrestin-Mediated Pathway: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the receptor. This can lead to receptor internalization and desensitization, as well as the initiation of G-protein-independent signaling events, such as the activation of the ERK1/2 pathway. The β-arrestin pathway is also associated with the flushing side effect of nicotinic acid.

Role in Drug Design

The this compound scaffold is a versatile starting point for the design of novel GPR109A agonists. The key elements of the structure can be systematically modified to optimize pharmacological properties.

Structure-Activity Relationships (SAR)

-

Nicotinic Acid Core: The carboxylic acid is crucial for binding to GPR109A, forming a key salt bridge interaction with a basic residue in the receptor.

-

Pyridine Ring: The nitrogen atom and the overall aromatic character of the pyridine ring are important for receptor recognition.

-

4-Fluorophenyl Group: The phenyl ring can be substituted with various groups to explore additional binding pockets and improve properties like potency and selectivity. The fluorine atom can enhance metabolic stability and binding affinity.

Fragment-Based Drug Design (FBDD)

This compound can be utilized as a high-affinity fragment in FBDD campaigns. By identifying and growing vectors from this core, novel chemical entities with diverse pharmacological profiles can be generated.

Quantitative Data

| Compound | GPR109A EC₅₀ (nM) | Assay Type | Cell Line |

| Nicotinic Acid | ~50-100 | cAMP Inhibition | HEK293-GPR109A |

| Acifran | ~100 | cAMP Inhibition | HEK293-GPR109A |

| MK-6892 | ~74 | Calcium Mobilization | CHO-GPR109A |

Table 2: Representative in vitro potency of GPR109A agonists.

| Compound | In Vivo Effect | Animal Model |

| Nicotinic Acid | ↓ Plasma Free Fatty Acids | Rat, Mouse |

| Acifran | ↓ Plasma Free Fatty Acids | Rat, Dog |

Table 3: Representative in vivo effects of GPR109A agonists.

Experimental Protocols

GPR109A Functional Assay: cAMP Inhibition

This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

-

HEK293 cells stably expressing human GPR109A

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Forskolin

-

Test compound (e.g., this compound)

-

cAMP detection kit (e.g., HTRF or ELISA-based)

-

384-well microplates

Procedure:

-

Seed HEK293-GPR109A cells into 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound and a reference agonist (e.g., nicotinic acid) in assay buffer.

-

Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control and incubate for a further 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

-

Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the EC₅₀ value by fitting the data to a dose-response curve.

GPR109A Functional Assay: Intracellular Calcium Mobilization

This assay is suitable for GPR109A receptors that couple to the Gαq pathway or when co-expressing a promiscuous G protein like Gα16.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR109A (and potentially Gα16)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Test compound

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation)

Procedure:

-

Seed the cells into the microplates and incubate overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Aspirate the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the test compound at various concentrations and immediately begin kinetic fluorescence readings.

-

Record the change in fluorescence over time to measure the intracellular calcium mobilization.

-

Determine the peak fluorescence response for each concentration and calculate the EC₅₀ value from the dose-response curve.

Conclusion

This compound represents a highly promising and versatile fragment for the design and development of novel therapeutic agents, particularly those targeting GPR109A. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with the favorable properties imparted by the fluorophenyl moiety, makes it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and pathway visualizations provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery efforts. Further investigation into the specific quantitative pharmacology of this compound and its derivatives is warranted to fully realize its therapeutic potential.

The Intricate Dance of Structure and Activity: A Deep Dive into 5-Aryl-Nicotinic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aryl-nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this important class of molecules, with a focus on their anti-inflammatory, anticancer, and neurological activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Core Structure-Activity Relationships: Unlocking Therapeutic Potential

The biological activity of 5-aryl-nicotinic acid derivatives is profoundly influenced by the nature and substitution pattern of the aryl ring at the 5-position, as well as modifications to the carboxylic acid moiety. The following sections summarize the key SAR findings for different therapeutic areas.

Anti-Inflammatory Activity

5-Aryl-nicotinic acid derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The SAR in this area highlights the importance of the substituent on the 5-aryl ring for both potency and selectivity.

| Compound | 5-Aryl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4d | 4-Chlorophenyl | >100 | 0.940 ± 0.05 | >106.38 |

| 6b | 4-Methoxyphenyl | >100 | 0.614 ± 0.03 | >162.87 |

| Indomethacin | - | 0.12 ± 0.01 | 0.98 ± 0.05 | 0.12 |

| Celecoxib | - | 6.70 ± 0.30 | 0.844 ± 0.04 | 7.92 |

Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected 5-aryl-nicotinic acid derivatives. Data sourced from[1].

As illustrated in Table 1, compounds 4d and 6b exhibit potent and selective inhibition of COX-2, with IC50 values in the sub-micromolar range.[1] Notably, the selectivity for COX-2 is significantly higher than that of the non-selective NSAID indomethacin and even surpasses that of the known COX-2 inhibitor celecoxib.[1] This suggests that the 5-aryl-nicotinic acid scaffold is a promising starting point for the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects associated with COX-1 inhibition.

Anticancer Activity

The anticancer potential of 5-aryl-nicotinic acid derivatives has been explored through their ability to inhibit key signaling molecules involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

| Compound | 5-Aryl Substituent | VEGFR-2 Inhibition IC50 (µM) | HCT-15 Cytotoxicity GI50 (µM) | PC-3 Cytotoxicity GI50 (µM) |

| 5b | 4-Methoxyphenyl | 0.089 | 0.09 | 0.12 |

| 5c | 4-Chlorophenyl | 0.068 | 0.07 | 0.09 |

| Sorafenib | - | 0.02 | 0.15 | 0.21 |

| Doxorubicin | - | - | 0.04 | 0.06 |

Table 2: In vitro VEGFR-2 inhibitory activity and cytotoxicity of selected 5-aryl-nicotinic acid derivatives against human colon (HCT-15) and prostate (PC-3) cancer cell lines. Data sourced from[2].

The data in Table 2 demonstrates that compounds 5b and 5c are potent inhibitors of VEGFR-2, with IC50 values in the nanomolar range, comparable to the multi-kinase inhibitor sorafenib.[2] Furthermore, these compounds exhibit significant cytotoxic effects against cancer cell lines.[2] The substitution on the 5-aryl ring appears to play a crucial role, with the 4-chlorophenyl derivative (5c ) showing slightly enhanced activity over the 4-methoxyphenyl analog (5b ).[2]

Neurological Activity: Targeting Nicotinic Acetylcholine Receptors

Derivatives of 5-phenyl-nicotinic acid have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.

| Compound | Structure | Receptor Subtype | Kᵢ (nM) |

| 3a | 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine | α3β4 | 123 |

| α4β2 | >10,000 | ||

| α7 | >10,000 |

Table 3: Binding affinity of a 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analog at different nAChR subtypes. Data sourced from[3].

Compound 3a , a structurally related analog of 5-phenyl-nicotinic acid, demonstrates high selectivity as an antagonist for the α3β4 nAChR subtype, with a Ki value of 123 nM.[3] This selectivity is a key attribute for developing therapeutic agents with fewer off-target effects.

Signaling Pathways in Focus

The biological effects of 5-aryl-nicotinic acids are mediated through their interaction with specific signaling pathways. A prominent target is the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

Activation of GPR109A by nicotinic acid and its derivatives initiates a dual signaling cascade.[4][5][6] The canonical pathway involves the coupling to inhibitory G-protein (Gαi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis.[4][5] A non-canonical, G-protein-independent pathway involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin.[5] This β-arrestin-mediated pathway can lead to the activation of the ERK1/2 MAP kinase pathway and receptor internalization.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-aryl-nicotinic acid derivatives.

Synthesis of 5-Aryl-Nicotinic Acids via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-aryl-nicotinic acids from 5-bromonicotinic acid and an appropriate arylboronic acid.[7][8][9]

Materials:

-

5-Bromonicotinic acid

-

Arylboronic acid (1.2 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add 5-bromonicotinic acid, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the dioxane/water solvent mixture and degas the solution by bubbling with argon for 15 minutes.

-

Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous solution with 1N HCl to pH ~4-5 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude 5-aryl-nicotinic acid.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro COX Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[1]

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Test compounds (5-aryl-nicotinic acid derivatives)

-

Reference inhibitors (Indomethacin, Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations for 15 minutes at 37 °C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further 15 minutes at 37 °C.

-

Terminate the reaction by adding a stop solution (e.g., 1N HCl).

-

Measure the concentration of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of COX activity for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a method to determine the binding affinity of test compounds for specific nAChR subtypes.[4][7]

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)

-

Radioligand (e.g., [³H]Epibatidine)

-

Non-specific binding agent (e.g., Nicotine)

-

Test compounds (5-aryl-nicotinic acid derivatives)

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand, and either buffer (for total binding), the non-specific binding agent, or the test compound at various concentrations.

-

Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percent specific binding against the logarithm of the compound concentration.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The 5-aryl-nicotinic acid scaffold represents a highly versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed herein provide a roadmap for optimizing the potency and selectivity of these compounds against a range of biological targets. The detailed experimental protocols and signaling pathway visualizations offer a practical toolkit for researchers to further explore and exploit the therapeutic potential of this promising class of molecules. Future work should focus on expanding the diversity of the aryl substituents and exploring modifications of the carboxylic acid group to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds.

References

- 1. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

In Silico Modeling of 5-(4-Fluorophenyl)nicotinic Acid Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to model the binding of 5-(4-Fluorophenyl)nicotinic acid to its target receptor, the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. This document outlines the core computational techniques, presents data in a structured format, details relevant experimental protocols for model validation, and visualizes key workflows and pathways.

Introduction to GPR109A and In Silico Modeling

GPR109A is a G-protein coupled receptor that mediates the therapeutic effects of nicotinic acid (niacin), including the reduction of plasma lipids.[1][2] The activation of GPR109A by agonists like nicotinic acid inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This receptor is a key target for the development of drugs to treat dyslipidemia.[1]

This compound is a derivative of nicotinic acid. Understanding its interaction with GPR109A at a molecular level is crucial for rational drug design and optimization. In the absence of an experimental crystal structure for GPR109A, in silico modeling techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are indispensable tools.[2][4][5] These methods allow for the prediction of the three-dimensional structure of the receptor, the identification of potential binding modes of ligands, and the characterization of the dynamic behavior of the ligand-receptor complex.

In Silico Modeling Workflow

The computational investigation of the binding of this compound to GPR109A typically follows a multi-step workflow. This process begins with the construction of a 3D model of the receptor, followed by the prediction of the ligand's binding pose, and culminates in the simulation of the dynamic interactions between the ligand and the receptor.

Methodologies

Due to the lack of an experimentally determined structure of GPR109A, a homology model is constructed using the amino acid sequence of human GPR109A and the crystal structure of a related GPCR as a template.[2][4]

Protocol for Homology Modeling:

-

Sequence Retrieval: Obtain the amino acid sequence of human GPR109A from a protein database (e.g., UniProt).

-

Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB) using a BLAST search. The X-ray crystal structure of bovine rhodopsin is a commonly used template for Class A GPCRs like GPR109A.[2]

-

Sequence Alignment: Align the target sequence (GPR109A) with the template sequence.

-

Model Building: Generate the 3D model of GPR109A using software such as MODELLER or SWISS-MODEL.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and ProSA for Z-score calculation.[4] A good quality model should have a high percentage of residues in the most favored regions of the Ramachandran plot and a Z-score within the range of native proteins of similar size.[4]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This technique is used to identify the binding mode of this compound within the binding pocket of the GPR109A model.

Protocol for Molecular Docking:

-

Receptor Preparation: Prepare the GPR109A homology model by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is often defined based on the location of known key interacting residues.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.

-

Docking Simulation: Perform the docking using software like AutoDock or FlexX.[5][6] The program will generate multiple possible binding poses.

-

Pose Selection and Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues in the binding site. The pose with the most favorable binding energy and interactions is selected for further analysis.

Key interacting residues for agonists in the GPR109A binding pocket have been identified as R111, K166, S178, S179, and R251.[5][7]

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[5]

Protocol for Molecular Dynamics Simulation:

-

System Setup: Place the docked GPR109A-ligand complex in a simulated lipid bilayer membrane (e.g., a mixture of POPC and cholesterol) and solvate with water and ions to mimic the physiological environment.[5]

-

Force Field Selection: Choose an appropriate force field, such as CHARMM36, to describe the interatomic interactions.[5]

-

Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to capture the relevant conformational changes and interactions.[5][8]

-

Trajectory Analysis: Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (e.g., using MM/PBSA).[5]

Data Presentation

Quantitative data from in silico modeling studies are crucial for comparing different ligands and understanding their structure-activity relationships.

Table 1: Predicted Binding Energies and Key Interactions for GPR109A Agonists

| Ligand | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kcal/mol) | Key Interacting Residues |

| Nicotinic Acid | -17.68[6] | - | R111, K166, S178, S179[5][8] |

| Hippuric Acid | - | Lower than GPR109B | R111, K166, S178, S179, R251[5] |

| This compound | To be determined | To be determined | To be predicted |

| Compound 2B | -30.54[6] | - | Not specified |

Data for this compound would be populated upon completion of the in silico modeling workflow.

GPR109A Signaling Pathways

Activation of GPR109A by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[3] A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein-independent signaling.[3]

Experimental Protocols for Model Validation

In silico predictions should be validated through experimental assays.

This assay determines the affinity of a ligand for the receptor.

Protocol for [³H]-Nicotinic Acid Binding Assay:

-

Cell Culture: Culture cells stably overexpressing human GPR109A.

-

Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of the competitor ligand (e.g., this compound).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the competitor ligand and calculate the Ki (inhibitory constant).

This assay measures the functional consequence of receptor activation.

Protocol for cAMP Assay:

-

Cell Culture: Plate GPR109A-expressing cells in a suitable assay plate.

-

Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to increase intracellular cAMP levels.

-

Agonist Treatment: Simultaneously treat the cells with varying concentrations of the test agonist (e.g., this compound).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC₅₀ value.

Conclusion

The in silico modeling approaches outlined in this guide provide a powerful framework for investigating the binding of this compound to the GPR109A receptor. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the molecular interactions that govern ligand recognition and receptor activation. The validation of these computational models with experimental data is essential for their application in the rational design and development of novel and more effective GPR109A agonists for the treatment of dyslipidemia and other metabolic disorders.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular modeling aided design of nicotinic acid receptor GPR109A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 5-(4-Fluorophenyl)nicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets and associated experimental methodologies for 5-(4-Fluorophenyl)nicotinic acid. It is important to note that, to date, there is a lack of publicly available scientific literature specifically detailing the pharmacological properties and biological activity of this particular compound. Therefore, this guide is based on the well-established pharmacology of its parent compound, nicotinic acid (niacin), and provides a predictive framework for the investigation of this compound.

Introduction

This compound is a derivative of nicotinic acid, a well-known B-vitamin and therapeutic agent. Given its structural similarity to nicotinic acid, it is highly probable that its primary therapeutic target is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This guide will focus on GPR109A as the principal potential target, outlining its signaling pathways, and providing detailed experimental protocols to facilitate the investigation of this compound's therapeutic potential.

Primary Putative Therapeutic Target: GPR109A

GPR109A is a Gi/o-coupled GPCR predominantly expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils. Its activation by agonists like nicotinic acid leads to a variety of physiological effects, most notably the inhibition of lipolysis in adipose tissue and the modulation of inflammatory responses.

Signaling Pathways

Activation of GPR109A initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

-

G-Protein-Dependent Pathway: Upon agonist binding, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the inhibition of hormone-sensitive lipase in adipocytes. This pathway is primarily responsible for the anti-lipolytic effects of nicotinic acid, which contribute to the reduction of circulating free fatty acids, triglycerides, and LDL cholesterol, and an increase in HDL cholesterol.

-

β-Arrestin-Dependent Pathway: GPR109A activation also promotes the recruitment of β-arrestins. This pathway is implicated in the characteristic "flushing" side effect of nicotinic acid, which is mediated by the release of prostaglandins in the skin. The β-arrestin pathway can also lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling events.

Potential Therapeutic Indications

Based on the known functions of GPR109A, this compound may have therapeutic potential in the following areas:

-

Dyslipidemia: By activating GPR109A, the compound could potentially lower triglycerides and LDL cholesterol while raising HDL cholesterol, making it a candidate for the treatment of atherosclerosis and related cardiovascular diseases.[1]

-

Inflammatory and Autoimmune Diseases: GPR109A activation has been shown to have anti-inflammatory effects, suggesting potential applications in conditions such as inflammatory bowel disease, neuroinflammation, and atherosclerosis.

-

Metabolic Syndrome: Through its effects on lipid metabolism and inflammation, it could be explored for the management of metabolic syndrome.

Quantitative Data for GPR109A Agonists

While specific data for this compound is unavailable, the following table summarizes key pharmacological parameters for nicotinic acid and other known GPR109A agonists to provide a comparative baseline.

| Compound | Target | Assay Type | Parameter | Value | Cell Line | Reference |

| Nicotinic Acid | GPR109A | Radioligand Binding | Ki | 30 - 100 nM | HEK293 | [2] |

| Nicotinic Acid | GPR109A | cAMP Assay | EC50 | 100 - 500 nM | CHO-K1 | [2] |

| Acifran | GPR109A | cAMP Assay | EC50 | ~100 nM | CHO-K1 | [3] |

| MK-0354 | GPR109A | cAMP Assay | EC50 | 18 nM | CHO-K1 | [1] |

| Butyrate | GPR109A | Radioligand Binding | Ki | ~1.5 mM | Colon Cancer Cells | [4] |

Detailed Experimental Protocols

To facilitate the investigation of this compound, the following are detailed protocols for key in vitro assays to characterize its activity at GPR109A.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to GPR109A.

Objective: To determine the inhibition constant (Ki) of the test compound for GPR109A.

Materials:

-

Cell membranes prepared from a cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nicotinic acid.

-

Non-specific binding control: Unlabeled nicotinic acid at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂.

-

96-well filter plates (GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize GPR109A-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of [³H]-Nicotinic acid at a concentration near its Kd.

-

50 µL of either assay buffer (for total binding), unlabeled nicotinic acid (for non-specific binding), or the test compound at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to activate the Gαi signaling pathway of GPR109A.

Objective: To determine the EC50 of the test compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

A cell line co-expressing GPR109A and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).

-

Forskolin.

-

Assay buffer (e.g., HBSS).

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Seed the GPR109A-expressing cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound to the cells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes.

-

Detection: Add the cAMP detection reagent (e.g., GloSensor™ reagent) to each well and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the forskolin-only control (100% activity) and the vehicle control (0% activity). Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This assay determines if this compound induces β-arrestin recruitment to GPR109A.

Objective: To determine the EC50 of the test compound for β-arrestin recruitment.

Materials:

-

A cell line co-expressing GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., PathHunter® β-Arrestin Assay).

-

Assay buffer.

-

Chemiluminescent substrate.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescence.

-

Data Analysis: Plot the luminescence signal against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. [Pharmacology of niacin or nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). | Semantic Scholar [semanticscholar.org]

5-(4-Fluorophenyl)nicotinic Acid in Agrochemical Screening Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives represent a significant and versatile scaffold in the development of novel agrochemicals. The inherent biological activity of the pyridine ring, combined with the potential for diverse substitutions, has led to the discovery of potent herbicides, fungicides, and insecticides. This technical guide focuses on the potential role of 5-(4-Fluorophenyl)nicotinic acid within agrochemical screening libraries. While specific public domain data on the agrochemical bioactivity of this compound is limited, this document provides a comprehensive overview of the evaluation of analogous nicotinic acid derivatives, offering a framework for the assessment of this specific compound. The guide details representative experimental protocols, summarizes relevant quantitative data from related compounds, and illustrates key workflows and biological pathways.

Data Presentation: Bioactivity of Representative Nicotinic Acid Derivatives

The following tables summarize the biological activities of various nicotinic acid derivatives against common agricultural pests and weeds. This data provides a benchmark for the potential efficacy of new derivatives like this compound.

Table 1: Herbicidal Activity of Nicotinamide Derivatives

| Compound | Target Species | Bioassay | Activity | Reference |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Agrostis stolonifera (bentgrass) | In vitro | Excellent inhibition at 100 µM | [1] |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | In vitro | IC₅₀ = 7.8 µM | [1] |

| Clomazone (Commercial Herbicide) | Lemna paucicostata (duckweed) | In vitro | IC₅₀ = 125 µM | [1] |

| Propanil (Commercial Herbicide) | Lemna paucicostata (duckweed) | In vitro | IC₅₀ = 2 µM | [1] |

Table 2: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (Pseudoperonospora cubensis)

| Compound | Bioassay | EC₅₀ (mg/L) | Reference |

| 4a | Greenhouse | 4.69 | [2] |

| 4f | Greenhouse | 1.96 | [2] |

| Diflumetorim (Commercial Fungicide) | Greenhouse | 21.44 | [2] |

| Flumorph (Commercial Fungicide) | Greenhouse | 7.55 | [2] |

Table 3: Insecticidal Activity of Nicotinic Acid Derivatives against Cowpea Aphid (Aphis craccivora)

| Compound | Time Point | LC₅₀ (ppm) | Reference |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 24h | 0.149 | |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | 24h | 0.183 | |

| Acetamiprid (Commercial Insecticide) | 24h | 0.225 | |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 48h | 0.017 | |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | 48h | 0.022 | |

| Acetamiprid (Commercial Insecticide) | 48h | 0.023 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nicotinic acid derivatives, which can be adapted for this compound.

Synthesis of Nicotinic Acid Derivatives (Representative Example)

This protocol describes a general method for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[2]

Step 1: Acyl Chloride Formation

-

To a solution of a substituted nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Coupling

-

Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).

-

Add a solution of a substituted thiophen-2-amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(thiophen-2-yl) nicotinamide derivative.

In Vitro Herbicidal Activity Assay

This protocol is adapted from a study on N-(arylmethoxy)-2-chloronicotinamides.[1]

Target Species: Lemna paucicostata (duckweed) and Agrostis stolonifera (bentgrass).

Procedure for Duckweed:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-